molecular formula C18H17N3O4 B2393235 4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide CAS No. 1797866-31-9

4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide

Cat. No.: B2393235
CAS No.: 1797866-31-9
M. Wt: 339.351
InChI Key: XYUDZBCXHNBNAC-UHFFFAOYSA-N
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Description

4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide (CAS#: 1797866-31-9) is a synthetic organic compound with a molecular weight of 339.4 g/mol and the molecular formula C18H17N3O4. It is a chromene-2-carboxamide derivative that incorporates a tetrahydro-2H-pyran-4-yl-substituted pyrazole moiety, a structural feature known to be of significant interest in medicinal chemistry . Chromene and chromanone scaffolds, which are core to this compound's structure, are extensively researched for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 4-oxo group on the chromene scaffold is a key structural feature that influences the compound's electronic properties and reactivity, making it a valuable building block for the synthesis of more complex molecules and for comparative structure-activity relationship (SAR) studies with structural analogs . The compound is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, a candidate for high-throughput screening in drug discovery programs, a lead compound for the development of kinase inhibitors, particularly against targets like CDK2 , and a reference standard in biochemical and pharmacological assays to investigate mechanisms of action involving enzyme inhibition, receptor binding, and apoptosis induction.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-15-9-17(25-16-4-2-1-3-14(15)16)18(23)20-12-10-19-21(11-12)13-5-7-24-8-6-13/h1-4,9-11,13H,5-8H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUDZBCXHNBNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as acids or bases, are used to facilitate these transformations under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including solvent selection and reaction time, is crucial to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide

  • Structural Differences :
    • The benzothiazole ring replaces the tetrahydro-2H-pyran-pyrazole moiety, introducing a rigid, aromatic heterocycle with a trifluoromethyl group.
    • The chromene core and carboxamide linkage are retained.
  • Functional Implications: The trifluoromethyl group enhances lipophilicity and metabolic resistance but may reduce aqueous solubility compared to the pyran-pyrazole group .
Property Target Compound Benzothiazole Analog
Molecular Weight Not explicitly reported (estimated ~400–450 g/mol) 213.70 g/mol (reported, though formula mismatch noted)
Key Substituents Tetrahydro-2H-pyran-pyrazole 4-(Trifluoromethyl)-1,3-benzothiazole
Solubility Profile Likely moderate (pyran enhances solubility) Lower (due to aromatic benzothiazole and CF₃ group)

N-[3-Carbamoyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide

  • Structural Differences :
    • Replaces the chromene-2-carboxamide with an oxazole-4-carboxamide group.
    • Incorporates a 2-methylpyridin-4-yl substituent instead of the chromene scaffold.
  • Oxazole rings are associated with metabolic stability but may reduce π-π stacking interactions compared to chromenes .
Property Target Compound Oxazole-Pyridine Analog
Core Structure Chromene Oxazole
Aromatic Systems Chromene (planar, conjugated) Oxazole and pyridine (rigid, heteroaromatic)
Bioavailability Moderate (chromene’s polarity vs. oxazole’s stability) Enhanced (pyridine’s basicity aids membrane permeability)

1,3,4-Thiadiazole Derivatives

  • Structural Differences :
    • Thiadiazole cores replace the chromene scaffold entirely.
    • Synthesized from pyrazol-4-yl precursors but lack the tetrahydro-2H-pyran group .
  • Functional Implications :
    • Thiadiazoles exhibit strong antimicrobial activity (e.g., against E. coli and C. albicans), suggesting divergent applications compared to chromene carboxamides .
    • The absence of the pyran group may limit metabolic stability but improve synthetic accessibility.
Property Target Compound Thiadiazole Derivatives
Biological Activity Undocumented in provided sources Antimicrobial (4 compounds showed superior activity)
Synthetic Complexity Likely high (multiple heterocycles) Moderate (straightforward cyclization reactions)

Key Research Findings and Implications

  • Chromene vs. Benzothiazole/Oxazole : Chromene derivatives prioritize electronic modulation and solubility, while benzothiazole/oxazole analogs favor lipophilicity and metabolic resistance .
  • Role of Substituents : The tetrahydro-2H-pyran group in the target compound balances solubility and stability, contrasting with the antimicrobial thiadiazoles’ simpler structures .

Biological Activity

4-Oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition, which includes a chromene core, a pyrazole ring, and a tetrahydropyran moiety, suggesting various mechanisms of action and therapeutic applications.

Chemical Structure

The molecular formula of the compound is C18H21N3O3C_{18}H_{21}N_3O_3 with a molecular weight of 341.38 g/mol. The structure includes:

  • Chromene moiety : Contributing to its aromatic properties.
  • Pyrazole ring : Known for its biological activity, particularly in enzyme inhibition.
  • Tetrahydropyran group : Potentially enhancing lipophilicity and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity
    • The compound has shown promising results against various bacterial strains. In particular, it has been tested for its efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial properties.
  • Enzyme Inhibition
    • The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Studies have reported IC50 values ranging from 105.39 to 742.78 nM for related compounds, suggesting that derivatives of this structure may also exhibit potent CDK inhibition.
  • Antioxidant Activity
    • The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. Results showed scavenging percentages between 84.16% and 90.52%, indicating strong antioxidant potential.
  • Anti-inflammatory Effects
    • In vitro studies have demonstrated that the compound stabilizes human red blood cell membranes, suggesting anti-inflammatory properties with percentages ranging from 86.70% to 99.25% in membrane stabilization assays.
  • Cytotoxicity
    • Preliminary cytotoxicity assays indicate that certain derivatives exhibit selective cytotoxic effects on cancer cell lines, with IC50 values ranging from 86.2 µM to 170 µM.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultsReference
AntimicrobialMIC against E. coliMIC = 9.80 µg/mL
Enzyme InhibitionCDK2 InhibitionIC50 = 105.39 - 742.78 nM
AntioxidantDPPH ScavengingScavenging % = 84.16 - 90.52
Anti-inflammatoryHRBC Membrane StabilizationStabilization % = 86.70 - 99.25
CytotoxicityMTT AssayIC50 = 86.2 - 170 µM

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The pyrazole ring is known for its ability to bind to active sites of enzymes, thereby inhibiting their function.
  • Radical Scavenging : The chromene structure likely contributes to the radical scavenging activity through electron donation.
  • Membrane Stabilization : The amphiphilic nature due to the tetrahydropyran moiety may enhance membrane interaction, leading to stabilization effects.

Q & A

Q. What are the established synthetic routes for 4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Carboxamide formation via activation of the chromene-2-carboxylic acid using reagents like EDCI/NHS in dichloromethane under nitrogen atmosphere, followed by reaction with the tetrahydro-2H-pyran-pyrazole amine derivative .
  • Purification : Column chromatography (e.g., silica gel) is commonly employed, with solvent systems optimized based on polarity. Final products are characterized using 1H/13C^1H/^{13}C NMR and APCI-MS to confirm structural integrity .

Q. How is the structural identity of the compound confirmed post-synthesis?

  • Spectroscopic analysis : 1H^1H NMR (to resolve aromatic protons and pyran/pyrazole substituents), 13C^{13}C NMR (to confirm carbonyl and heterocyclic carbons), and high-resolution mass spectrometry (HRMS) for molecular ion validation .
  • Elemental analysis : Matches calculated C, H, N percentages with experimental values to ensure purity (>95%) .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Solvents : Dichloromethane or DMF for coupling steps, ethanol/water mixtures for crystallization .
  • Temperature : Reactions often proceed at room temperature for 12–24 hours, though reflux (e.g., 105°C in benzene) may be used for thioamide derivatization .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases). The tetrahydro-2H-pyran and pyrazole moieties are critical for hydrogen bonding and hydrophobic interactions .
  • MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to identify key residues for binding .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., IC50_{50} measurements) under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolic stability testing : Compare hepatic microsomal degradation rates to clarify discrepancies in in vivo vs. in vitro efficacy .

Q. How can synthetic byproducts or isomers be identified and mitigated?

  • HPLC-MS monitoring : Detect intermediates/byproducts during synthesis. For example, oxo vs. thioxo chromene derivatives (mass shift of 16 Da) require careful sulfurization control .
  • Chiral chromatography : Resolve enantiomers if asymmetric centers form during pyran or pyrazole ring closure .

Methodological Challenges & Data Analysis

Q. What analytical techniques quantify the compound’s solubility and stability in biological buffers?

  • UV-Vis spectroscopy : Measure solubility via absorbance at λmax_{\text{max}} (~320 nm for chromene derivatives) in PBS/DMSO mixtures .
  • Stability assays : Incubate at 37°C in serum-containing media, followed by LC-MS quantification of degradation products over 24–72 hours .

Q. How do structural modifications (e.g., fluorination) impact bioactivity?

  • SAR studies : Replace the tetrahydro-2H-pyran group with cyclohexane or introduce electron-withdrawing groups (e.g., -CF3_3) to enhance target affinity. Fluorination at the chromene ring improves metabolic stability .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

  • Caco-2 cells : Assess intestinal permeability (Papp_{\text{app}}) to predict oral bioavailability .
  • CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities .

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